molecular formula C18H12Cl2N6OS B294657 [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether

[3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether

Número de catálogo: B294657
Peso molecular: 431.3 g/mol
Clave InChI: JYXDKVKLEHJIAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation. Inhibition of COX-2 activity leads to a reduction in inflammation. AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning. Inhibition of AChE activity leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been found to have anti-microbial properties, making it a potential candidate for the treatment of bacterial infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of enzymes such as COX-2 and AChE. However, the limitations include the need for further studies to determine its safety and efficacy in humans.

Direcciones Futuras

There are several future directions for the study of [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether. These include further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve its yield and purity, and the identification of potential new therapeutic applications. Additionally, studies could be conducted to determine its potential use as a diagnostic tool for certain diseases.

Métodos De Síntesis

The synthesis of [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether involves a multi-step process. The first step involves the synthesis of 2,4-dichlorophenyl ether by reacting 2,4-dichlorophenol with potassium carbonate in the presence of dimethylformamide. The second step involves the synthesis of [3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl by reacting 2-mercapto-5-(1H-benzimidazol-1-ylmethyl)-1,3,4-thiadiazole with 1,2,4-triazole-3-thiol in the presence of sodium hydroxide. The final step involves the coupling of the two compounds to form this compound.

Aplicaciones Científicas De Investigación

[3-(1H-benzimidazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,4-dichlorophenyl ether has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propiedades

Fórmula molecular

C18H12Cl2N6OS

Peso molecular

431.3 g/mol

Nombre IUPAC

3-(benzimidazol-1-ylmethyl)-6-[(2,4-dichlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12Cl2N6OS/c19-11-5-6-15(12(20)7-11)27-9-17-24-26-16(22-23-18(26)28-17)8-25-10-21-13-3-1-2-4-14(13)25/h1-7,10H,8-9H2

Clave InChI

JYXDKVKLEHJIAW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)COC5=C(C=C(C=C5)Cl)Cl

SMILES canónico

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)COC5=C(C=C(C=C5)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.